molecular formula C15H11F19O3 B14297818 6-[(Nonadecafluorononyl)oxy]hexanoic acid CAS No. 113560-31-9

6-[(Nonadecafluorononyl)oxy]hexanoic acid

Katalognummer: B14297818
CAS-Nummer: 113560-31-9
Molekulargewicht: 600.21 g/mol
InChI-Schlüssel: LLGMWOFTKRWPAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-[(Nonadecafluorononyl)oxy]hexanoic acid is a perfluorinated compound known for its unique chemical properties and applications. This compound is characterized by the presence of a long perfluorinated chain attached to a hexanoic acid moiety, making it highly hydrophobic and chemically stable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Nonadecafluorononyl)oxy]hexanoic acid typically involves the reaction of hexanoic acid with a perfluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification reactions using high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

6-[(Nonadecafluorononyl)oxy]hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-[(Nonadecafluorononyl)oxy]hexanoic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 6-[(Nonadecafluorononyl)oxy]hexanoic acid is primarily related to its hydrophobic and lipophobic properties. The perfluorinated chain interacts with hydrophobic regions of molecules or surfaces, while the hexanoic acid moiety can participate in hydrogen bonding and other interactions. This dual functionality allows the compound to act as an effective surfactant and stabilizer in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Perfluorooctanoic acid (PFOA)
  • Perfluorodecanoic acid (PFDA)
  • Perfluorododecanoic acid (PFDoA)

Comparison

6-[(Nonadecafluorononyl)oxy]hexanoic acid is unique due to its specific chain length and the presence of an ether linkage, which imparts distinct chemical and physical properties compared to other perfluorinated acids. Its longer chain length provides enhanced hydrophobicity and stability, making it suitable for specialized applications where other perfluorinated compounds may not be as effective .

Eigenschaften

CAS-Nummer

113560-31-9

Molekularformel

C15H11F19O3

Molekulargewicht

600.21 g/mol

IUPAC-Name

6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)hexanoic acid

InChI

InChI=1S/C15H11F19O3/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)37-5-3-1-2-4-6(35)36/h1-5H2,(H,35,36)

InChI-Schlüssel

LLGMWOFTKRWPAW-UHFFFAOYSA-N

Kanonische SMILES

C(CCC(=O)O)CCOC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.